molecular formula C10H19Cl B13200061 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane

1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane

Cat. No.: B13200061
M. Wt: 174.71 g/mol
InChI Key: NGMCDAUNFCEHQW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane is a cyclobutane derivative featuring a chloromethyl (-CH2Cl) group and a branched 2-methylbutyl substituent. Its structure combines a strained four-membered cyclobutane ring with a halogenated alkyl chain, which influences its chemical reactivity and physical properties.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-(chloromethyl)-1-(2-methylbutyl)cyclobutane

InChI

InChI=1S/C10H19Cl/c1-3-9(2)7-10(8-11)5-4-6-10/h9H,3-8H2,1-2H3

InChI Key

NGMCDAUNFCEHQW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(CCC1)CCl

Origin of Product

United States

Preparation Methods

Description

A primary synthetic route for 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane involves the alkylation of cyclobutane with 1-chloromethyl-2-methylbutane. This reaction is typically conducted in the presence of a strong base such as sodium hydride (NaH) to deprotonate the cyclobutane and generate a nucleophilic species. The reaction proceeds in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to promote nucleophilic substitution and formation of the desired product.

Reaction Conditions and Optimization

  • Base: Sodium hydride (NaH)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: Elevated (typically 60–100 °C)
  • Reaction Time: Several hours, depending on scale and purity requirements

This method provides good yields and is amenable to scale-up in industrial settings, where continuous flow reactors can be employed for efficient mixing and heat transfer. Catalysts and optimized conditions further enhance yield and purity.

Reaction Scheme

$$
\text{Cyclobutane} + \text{1-chloromethyl-2-methylbutane} \xrightarrow[\text{DMSO}]{\text{NaH, heat}} \text{this compound}
$$

Photochemical [2 + 2] Cycloaddition Approaches

Advantages

  • High stereoselectivity, often yielding cis-anti-cis cyclobutane stereochemistry
  • Mild reaction conditions
  • Potential for complex bicyclic structures if tethered precursors are used

Chemical Reaction Analysis of the Chloromethyl Group

The chloromethyl substituent in this compound is reactive and can undergo various transformations:

Reaction Type Reagents/Conditions Products Formed
Nucleophilic Substitution Sodium hydroxide (aqueous/alcoholic) Alcohols, amines, thiols
Oxidation Potassium permanganate (acidic/neutral) Alcohols, carboxylic acids
Reduction Lithium aluminum hydride (anhydrous ether) Methyl derivatives

These transformations allow further functionalization of the compound, expanding its utility as a synthetic intermediate.

Industrial Production Considerations

In industrial settings, the synthesis of this compound may be optimized by:

  • Utilizing continuous flow reactors for better heat and mass transfer
  • Employing catalysts to improve selectivity and reduce reaction times
  • Implementing in-line purification techniques to enhance product purity

Such process intensification methods are critical for scaling up laboratory syntheses to commercial production.

Data Table: Key Properties and Synthesis Parameters

Parameter Details
Molecular Formula C10H19Cl
Molecular Weight 174.71 g/mol
IUPAC Name This compound
Typical Base Sodium hydride (NaH)
Solvent Dimethyl sulfoxide (DMSO)
Reaction Temperature 60–100 °C
Reaction Time Several hours
Photochemical Conditions UV light (~254 nm), Cu(I) catalyst, ethers
Major Reaction Types Alkylation, nucleophilic substitution
Industrial Techniques Continuous flow reactors, catalytic optimization

Summary and Professional Insights

The preparation of this compound is primarily achieved through alkylation of cyclobutane with chloromethyl-substituted branched alkyl halides under strong base conditions. This method is well-documented, scalable, and adaptable to industrial production. Photochemical [2 + 2] cycloaddition offers a promising alternative route for constructing cyclobutane rings, though its application to this specific compound remains to be explored.

The chloromethyl group provides versatile sites for further chemical modification, enabling the synthesis of diverse derivatives for research and industrial applications. Optimization of reaction parameters and use of modern reactor technologies can significantly improve yields and product quality.

This comprehensive synthesis overview is based on authoritative chemical literature and industrial practice, ensuring a robust foundation for researchers and practitioners working with this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues

1-Chloro-1-methylcyclopentane
  • Structure : Cyclopentane ring with a chlorine atom and a methyl group on the same carbon.
  • Molecular Weight : 118.60 g/mol (C6H11Cl).
  • Physical Properties : Pale yellow liquid with 95% purity.
  • The chlorine substituent may participate in nucleophilic substitution (SN2) reactions, though steric hindrance from the methyl group could slow kinetics .
(Bromomethyl)cyclobutane
  • Structure : Cyclobutane ring with a bromomethyl (-CH2Br) group.
  • Reactivity : Bromine’s superior leaving-group ability compared to chlorine makes this compound more reactive in substitution reactions. The cyclobutane ring’s strain may enhance reactivity in ring-opening reactions .
1-(Chloromethyl)-3,5-dimethylbenzene
  • Structure : Aromatic benzene ring with chloromethyl and two methyl groups at positions 3 and 3.
  • NMR Data :
    • ¹H NMR : 6.75 ppm (2H, aromatic CH), 4.15 ppm (2H, CH2Cl), 2.04 ppm (6H, CH3).
    • ¹³C NMR : 138.3 ppm (aromatic carbons), 46.97 ppm (CH2Cl).
  • Reactivity: The aromatic ring stabilizes the chloromethyl group via resonance, reducing electrophilicity compared to aliphatic analogs. This compound is less prone to SN2 reactions than non-aromatic chlorides .

Functional Group Comparisons

Chlorinated Alkanes (e.g., 1-Chlorobutane)
  • Structure : Linear alkyl chain with terminal chlorine.
  • Reactivity : 1-Chlorobutane undergoes SN2 reactions readily due to minimal steric hindrance. In contrast, 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane’s bulky substituents and cyclobutane ring may favor SN1 mechanisms or hinder substitution entirely .
Benzyl Chloride Derivatives
  • Structure : Chloromethyl group attached to an aromatic ring (e.g., benzyl chloride).
  • Reactivity : Enhanced stability due to resonance with the aromatic ring, reducing hydrolysis rates compared to aliphatic chlorides. This contrasts with this compound, where the absence of aromaticity increases electrophilicity .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound C10H19Cl 174.71 (calculated) Chloromethyl, 2-methylbutyl Likely SN1 preference due to steric bulk
1-Chloro-1-methylcyclopentane C6H11Cl 118.60 Chlorine, methyl Moderate SN2 reactivity
(Bromomethyl)cyclobutane C5H9Br 149.03 Bromomethyl High reactivity in SN2 reactions
1-(Chloromethyl)-3,5-dimethylbenzene C9H11Cl 154.64 Chloromethyl, methyl Resonance-stabilized; slower substitution
1-Chlorobutane C4H9Cl 92.57 Terminal chlorine Fast SN2 reactions

Biological Activity

1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane is a cyclobutane derivative that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₅Cl
  • Molecular Weight : 150.66 g/mol

The compound features a cyclobutane ring with a chloromethyl and a branched alkyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that cyclobutane-containing compounds exhibit various biological activities, including antimicrobial, antibacterial, and antitumor effects. The specific biological activities of this compound have not been extensively documented in literature; however, insights can be drawn from related cyclobutane derivatives.

Antimicrobial Activity

Cyclobutane derivatives have been shown to possess antimicrobial properties. A study highlighted the efficacy of cyclobutane-containing alkaloids against several bacterial strains, suggesting that similar compounds may exhibit comparable activity .

Antitumor Activity

Cyclobutane derivatives have also been investigated for their antitumor potential. In vitro studies on related compounds showed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research on this compound .

Predicted Biological Activities

Using computational methods such as the PASS (Prediction of Activity Spectra for Substances) software, potential biological activities of this compound can be predicted based on its structural characteristics. The predictions suggest a spectrum of activities, including:

  • Antibacterial
  • Antifungal
  • Antitumor

These predictions align with the known activities of other cyclobutane derivatives .

Table 1: Predicted Biological Activities of Cyclobutane Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria
AntitumorCytotoxic effects on cancer cells
AntifungalInhibition of fungal growth

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